Arhalofenate is a chemical compound under investigation for its potential in treating gout. [] It belongs to a class of agents known as urate-lowering anti-flare therapies, [] which aim to address both the underlying hyperuricemia and the associated inflammatory flares in gout. [] Arhalofenate is metabolized in vivo to its active form, arhalofenate acid. []
Mechanism of Action
Uricosuric Effect: Arhalofenate acid inhibits the reabsorption of uric acid in the kidneys by targeting specific transporter proteins, leading to increased uric acid excretion and decreased serum uric acid levels. [, , ] This effect is primarily attributed to its inhibition of URAT1 (uric acid transporter 1), OAT4 (organic anion transporter 4), and OAT10 (organic anion transporter 10) in the renal tubules. [, , , ] It has been suggested that Arhalofenate's uricosuric effect may be more potent than that of probenecid, a currently used uricosuric agent. []
Anti-Inflammatory Effect: Arhalofenate also demonstrates anti-inflammatory properties by blocking the activation of the NALP3 inflammasome. [, ] The NALP3 inflammasome plays a crucial role in the inflammatory cascade associated with gout flares. [] By inhibiting this pathway, Arhalofenate may reduce the frequency and severity of gout flares. [, ]
Applications
The primary application of Arhalofenate in scientific research is centered around its potential as a therapeutic agent for gout. [] Studies have explored its efficacy in:
Lowering Serum Uric Acid Levels: Research indicates that Arhalofenate effectively reduces serum uric acid levels in patients with gout, both as monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like febuxostat. [, , ] This urate-lowering effect is a crucial aspect of gout management, aiming to prevent the formation of urate crystals that trigger inflammatory responses.
Preventing Gout Flares: Studies suggest that Arhalofenate exhibits a promising ability to reduce the frequency and severity of gout flares. [, , , ] This anti-flare property is particularly significant, as it directly addresses the debilitating acute inflammatory episodes that characterize gout and impact patients' quality of life.
Future Directions
Mechanism of Action: Investigating the precise molecular mechanisms underlying Arhalofenate's interaction with urate transporters and the NALP3 inflammasome could provide valuable insights into its therapeutic effects. []
Clinical Trials: Larger, long-term clinical trials are necessary to further evaluate the efficacy and safety of Arhalofenate in diverse patient populations with gout. This would involve assessing its long-term effects on serum uric acid control, flare prevention, and overall disease progression. [, ]
Combination Therapies: Exploring the potential benefits and risks of Arhalofenate in combination with other gout medications, such as XOIs or anti-inflammatory agents, could optimize treatment strategies for improved patient outcomes. [, ]
Head-to-Head Comparisons: Conducting comparative studies with existing gout therapies, like allopurinol, febuxostat, and probenecid, would provide a clearer understanding of Arhalofenate's clinical effectiveness and position within the treatment landscape. [, ]
Related Compounds
Probenecid
Compound Description: Probenecid is a uricosuric drug used to treat gout and hyperuricemia. It works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine. [, , , ]
Benzbromarone
Compound Description: Benzbromarone is another uricosuric agent that lowers serum uric acid levels by inhibiting URAT1 and OAT4. []
Relevance: Similar to Probenecid, Benzbromarone is studied alongside Arhalofenate to compare their effectiveness as uricosuric agents. While Benzbromarone shows potent inhibition of URAT1 and OAT4, Arhalofenate demonstrates a more balanced inhibition profile across URAT1, OAT4, and OAT10. []
Allopurinol
Compound Description: Allopurinol is a xanthine oxidase inhibitor, representing a different class of drugs used to treat gout. It lowers uric acid levels by reducing its production in the body. [, , , ]
Relevance: Allopurinol, while mechanistically distinct from Arhalofenate, serves as an important comparator in gout treatment studies. Clinical trials have demonstrated the superior efficacy of Arhalofenate in reducing gout flares compared to Allopurinol, while also lowering serum uric acid levels. [, ]
Febuxostat
Compound Description: Febuxostat is another xanthine oxidase inhibitor used to lower uric acid levels in gout patients. [, , ]
Relevance: Similar to Allopurinol, Febuxostat helps evaluate the broader efficacy of Arhalofenate in gout treatment. Studies have shown that combining Arhalofenate with Febuxostat can lead to synergistic reductions in serum uric acid levels, highlighting the potential for combination therapy. []
Lesinurad
Compound Description: Lesinurad is a selective inhibitor of URAT1 and OAT4, acting as a uricosuric agent. [, , ]
Relevance: Lesinurad shares a similar uricosuric mechanism with Arhalofenate by targeting URAT1 and OAT4. Both drugs are considered new generation uricosurics and offer alternative treatment options for gout patients. [, , ]
Colchicine
Compound Description: Colchicine is an anti-inflammatory drug commonly used to treat acute gout flares. [, , ]
Relevance: While not structurally related, Colchicine is often used in conjunction with urate-lowering therapies like Arhalofenate. Arhalofenate's dual action of lowering uric acid and possessing anti-inflammatory properties makes it a potential alternative to combination therapies involving drugs like Colchicine. [, ]
Uric Acid (UA)
Compound Description: Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in the blood (hyperuricemia) can lead to the formation of urate crystals in joints, causing gout. [, , , , ]
Relevance: Uric acid is central to the pathogenesis of gout, and Arhalofenate exerts its therapeutic effect by modulating uric acid levels and influencing the inflammatory response triggered by urate crystals. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Amsacrine Lactate is the lactate form of amsacrine, an aminoacridine analog and topoisomerase II inhibitor, with antineoplastic activity. Although the exact relationship between DNA binding and its activity has yet to be fully elucidated, amsacrine intercalates DNA through its acridine moiety, and its nonintercalative headgroup impedes topoisomerase II activity, augmenting enzyme-mediated DNA cleavage and resulting in DNA double-strand breaks. This ultimately induces programmed cell death. An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Amsacrine is a sulfonamide that is N-phenylmethanesulfonamide substituted by a methoxy group at position 3 and an acridin-9-ylamino group at position 4. It exhibits antineoplastic activity. It has a role as an antineoplastic agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a sulfonamide, a member of acridines and an aromatic ether. Aminoacridine derivative that is a potent intercalating antineoplastic agent. It is effective in the treatment of acute leukemias and malignant lymphomas, but has poor activity in the treatment of solid tumors. It is frequently used in combination with other antineoplastic agents in chemotherapy protocols. It produces consistent but acceptable myelosuppression and cardiotoxic effects. Amsacrine is a natural product found in Cystodytes with data available. Amsacrine is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death. This agent's cytotoxicity is maximal during the S phase of the cell cycle when topoisomerase levels are greatest. In addition, amsacrine may induce transcription of tumor promoter p53 protein and block p53 ubiquitination and proteasomal degradation, resulting in p53-dependent tumor cell apoptosis. Amsacrine can cause cancer according to California Labor Code. An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Amsilarotene is a retinobenzoic acid with potential antineoplastic activity. Amsilarotene inhibits retinoblastoma-gene product (RB) phosphorylation and increases the presence of 2 cyclin-dependent kinase (CDK) inhibitors, resulting in cell cycle arrest. This agent also causes a cytotoxic decline in cyclin A and thymidylate synthase expression.
AMTB is a novel TRPM8 channel blocker and is effective for pain and urinary diseases. For rats, AMTB (10 mg/kg) significantly attenuated reflex responses to noxious urinary bladder distension (UBD) to 5.42 and 56.51% of the maximal visceromotor reflex (VMR) response and pressor response, respectively. The ID50 value on VMR response was 2.42 +/- 0.46 mg/kg. AMTB can act on the bladder afferent pathway to attenuate the bladder micturition reflex and nociceptive reflex responses in the rat.
Selective H2 agonist (pKi = 5.2). Weak antagonist of H3 and displays no activity at H1. Increases gastric acid secretion. Additionally increases blood pressure. Amthamine is a histamine H2 receptor agonist (pD2 = 6.21 in isolated guinea pig atria). It is selective for H2 over H3 receptors (pD2 = 4.7 in isolated guinea pig ileum). Amthamine increases heart rate in spontaneously beating isolated guinea pig atria (pD2 = 6.72) and decreases contractions induced by cholecystokinin (CCK) octapeptide in a dose-dependent manner in isolated guinea pig gallbladder strips. It increases sheep red blood cell-induced production of IgG and IgM antibodies in rabbit serum when administered at a dose of 10 µg/kg twice per day. Amthamine dihydrobromide is a histamine H2 agonist.